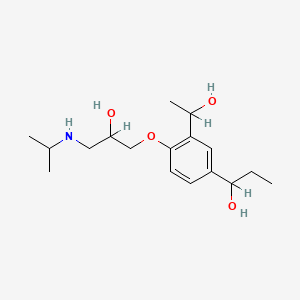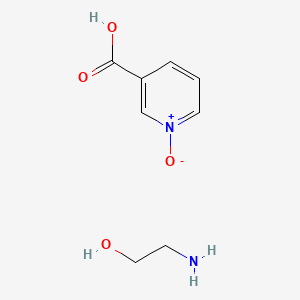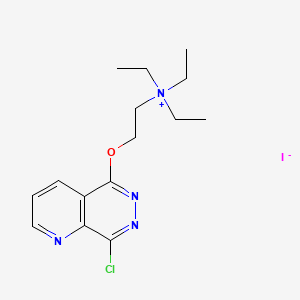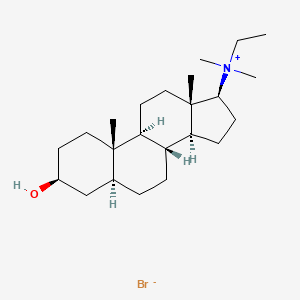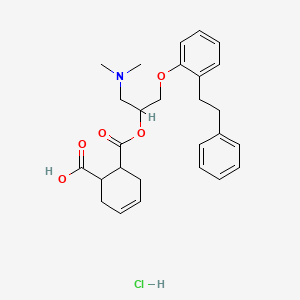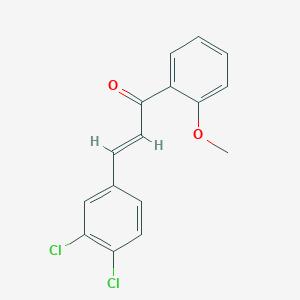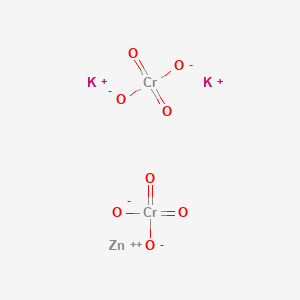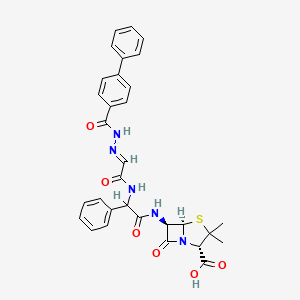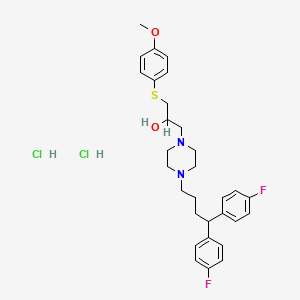
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is a complex organic compound with a molecular formula of C({21})H({24})ClKN({2})O({3}) This compound features a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, linked via an ethoxyacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperazine.
Substitution Reaction: This intermediate is then reacted with benzyl chloride to introduce the phenylmethyl group, yielding 1-(4-chlorobenzyl)-4-phenylmethylpiperazine.
Ethoxyacetate Addition: The final step involves the reaction of this compound with ethyl bromoacetate under basic conditions, followed by hydrolysis and neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Use: Employing catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the aromatic rings or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or piperazine derivatives.
Substitution: Formation of various substituted piperazine or aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes. It may serve as a lead compound in drug discovery efforts.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aromatic groups allow it to bind to specific sites, potentially modulating biological pathways. The ethoxyacetate moiety may enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- Potassium (2-(4-((4-fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Potassium (2-(4-((4-bromophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
- Potassium (2-(4-((4-methylphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate
Uniqueness
Potassium (2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
83881-50-9 |
|---|---|
分子式 |
C21H24ClKN2O3 |
分子量 |
427.0 g/mol |
IUPAC 名称 |
potassium;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C21H25ClN2O3.K/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);/q;+1/p-1 |
InChI 键 |
HLVJBBWMBPQZAE-UHFFFAOYSA-M |
规范 SMILES |
C1CN(CCN1CCOCC(=O)[O-])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


